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Compound of Interest

Compound Name: N-Nitroso-Salbutamol

Cat. No.: B13451198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of N-Nitroso-Salbutamol (NNS), a nitrosamine impurity of the widely used bronchodilator,
Salbutamol. The formation of nitrosamines in pharmaceutical products is a significant concern
for regulatory bodies and manufacturers due to their potential carcinogenic properties. This
document outlines the synthetic pathways, detailed analytical methodologies for
characterization, and relevant quantitative data to support research and development in this

area.

Introduction

N-Nitroso-Salbutamol (Chemical Formula: C13H20N204, Molecular Weight: 268.31 g/mol ) is a
nitrosamine impurity that can form from the secondary amine moiety present in the Salbutamol
molecule.[1] Its presence in Salbutamol drug products is closely monitored by regulatory
agencies. The formation of NNS can occur during the synthesis of the active pharmaceutical
ingredient (API), during the manufacturing of the final drug product, or upon storage. The
primary chemical reaction involves the interaction of Salbutamol with nitrosating agents, such
as nitrous acid, which can be generated from nitrites present as excipients or contaminants.[1]
Factors such as pH, temperature, and the presence of catalysts can influence the rate of
formation.

Synthesis of N-Nitroso-Salbutamol
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The synthesis of N-Nitroso-Salbutamol is crucial for its use as a reference standard in
analytical method development, validation, and impurity profiling. A general and scalable
synthesis approach has been reported, providing a basis for its preparation in a laboratory

setting.

General Synthesis Pathway

The fundamental reaction for the formation of N-Nitroso-Salbutamol is the nitrosation of the
secondary amine in Salbutamol. This reaction is typically carried out by treating Salbutamol
with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acidic
conditions generate nitrous acid (HNO2) in situ, which is the active nitrosating species.

A visual representation of this synthesis pathway is provided below.

Figure 1. Synthesis Pathway of N-Nitroso-Salbutamol
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Caption: Figure 1. Synthesis Pathway of N-Nitroso-Salbutamol

Experimental Protocol

While specific, detailed protocols from peer-reviewed literature are not readily available in the
public domain, a general procedure for the nitrosation of a secondary amine like Salbutamol
can be outlined as follows. It is imperative that this synthesis is performed in a well-ventilated
fume hood with appropriate personal protective equipment due to the potential carcinogenicity

of nitrosamines.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/product/b13451198?utm_src=pdf-body-img
https://www.benchchem.com/product/b13451198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13451198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

Salbutamol

Sodium Nitrite (NaNO2)

Hydrochloric Acid (HCI) or another suitable acid

Deionized Water

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Anhydrous Sodium Sulfate or Magnesium Sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolution: Dissolve a known quantity of Salbutamol in deionized water, potentially with the
aid of a minimal amount of acid to ensure complete dissolution.

Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric
acid to achieve an acidic pH (typically pH 3-4).

Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in
deionized water dropwise to the Salbutamol solution with constant stirring. The molar ratio of
sodium nitrite to Salbutamol should be carefully controlled, typically starting with a slight
excess of the nitrite.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC).

Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the
addition of a quenching agent like sulfamic acid or ammonium sulfamate.
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o Extraction: The aqueous solution is then extracted multiple times with a suitable organic
solvent.

» Drying and Concentration: The combined organic extracts are dried over an anhydrous
drying agent, filtered, and the solvent is removed under reduced pressure using a rotary
evaporator to yield the crude N-Nitroso-Salbutamol.

 Purification: The crude product can be further purified using techniques such as column
chromatography.

Characterization of N-Nitroso-Salbutamol

The definitive identification and quantification of N-Nitroso-Salbutamol require a combination
of spectroscopic and chromatographic techniques. Commercial suppliers of N-Nitroso-
Salbutamol reference standards typically provide a comprehensive Certificate of Analysis with
detailed characterization data.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques used for the characterization of
N-Nitroso-Salbutamol and the expected nature of the data.
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Analytical Technique

Purpose

Expected
Data/Observations

High-Performance Liquid
Chromatography (HPLC)

Purity assessment and

quantification.

A distinct peak at a specific
retention time under defined
chromatographic conditions.
Purity is typically reported as a

percentage area.

Liquid Chromatography-
Tandem Mass Spectrometry
(LC-MS/MS)

High-sensitivity detection and
quantification, structural

confirmation.

Parent ion corresponding to
the molecular weight of N-
Nitroso-Salbutamol (m/z 269.1
for [M+H]*). Characteristic
fragment ions are observed
upon collision-induced

dissociation.

Nuclear Magnetic Resonance
(*H NMR) Spectroscopy

Structural elucidation by
identifying the chemical

environment of protons.

Specific chemical shifts and
coupling constants for the
protons in the N-Nitroso-
Salbutamol molecule. The
presence of the nitroso group
will induce a downfield shift in
the signals of adjacent protons
compared to the parent

Salbutamol.

Infrared (IR) Spectroscopy

Identification of functional

groups.

Characteristic absorption
bands for the N-N and N=0O
stretching vibrations of the
nitroso group, typically in the
regions of 1050-1100 cm™1
and 1430-1470 cm™1,

respectively.

Thermogravimetric Analysis
(TGA)

Assessment of thermal

stability.

A profile of mass loss as a
function of temperature,
indicating the decomposition

temperature of the compound.
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Experimental Workflow for Characterization

The general workflow for the comprehensive characterization of a newly synthesized batch of
N-Nitroso-Salbutamol is depicted below.

Figure 2. Experimental Workflow for N-Nitroso-Salbutamol Characterization
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Caption: Figure 2. Experimental Workflow for Characterization

Quantitative Data Summary

The following table provides a summary of the key quantitative data for N-Nitroso-Salbutamol.
It should be noted that specific spectroscopic data (NMR chemical shifts, MS fragmentation
patterns, and IR peaks) are often proprietary to the commercial suppliers of the reference
standards. The data presented here are based on the chemical structure and general
knowledge of nitrosamine compounds.
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Parameter Value Referencel/Source
Chemical Formula C13H20N204 [1]
Molecular Weight 268.31 g/mol [1]
CAS Number 2919946-71-5 2]
Typically an off-white to yellow ]
Appearance . General observation
solid
Signals corresponding to
aromatic, benzylic, aliphatic,
and tert-butyl protons. Protons  Proprietary data from
IH NMR

alpha to the nitroso group are
expected to be shifted

downfield.

commercial suppliers

Mass Spectrometry (ESI+)

[M+H]* at m/z 269.1.
Characteristic fragments may
include loss of the nitroso
group (-NO) and water (-H20).

Theoretical and proprietary

data

IR Spectroscopy (cm™1)

Characteristic peaks for O-H,
C-H, C=C (aromatic), N=0,
and N-N stretching.

Proprietary data from

commercial suppliers

Conclusion

This technical guide provides a foundational understanding of the synthesis and

characterization of N-Nitroso-Salbutamol. The controlled synthesis of this impurity is

paramount for its use as a reference standard, which is essential for the development and

validation of sensitive analytical methods to ensure the safety and quality of Salbutamol-

containing drug products. The characterization workflow and data presented herein offer a

framework for researchers and drug development professionals working to monitor and control

nitrosamine impurities. For definitive quantitative characterization, the use of a certified

reference material from a reputable supplier is highly recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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